molecular formula C23H37FN2O2 B11777971 tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate

tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate

Cat. No.: B11777971
M. Wt: 392.5 g/mol
InChI Key: CLLDKUBKSZHOOJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and various substituents including 2-ethylbutyl and 4-fluorobenzyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-ethylbutylamine and 4-fluorobenzyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, tert-butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate is studied for its potential interactions with biological macromolecules. It can be used in the development of new biochemical assays and as a tool for studying enzyme mechanisms[3][3].

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes[3][3].

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials[3][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate is unique due to the presence of both 2-ethylbutyl and 4-fluorobenzyl groups. These substituents confer specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H37FN2O2

Molecular Weight

392.5 g/mol

IUPAC Name

tert-butyl 4-[2-ethylbutyl-[(4-fluorophenyl)methyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C23H37FN2O2/c1-6-18(7-2)16-26(17-19-8-10-20(24)11-9-19)21-12-14-25(15-13-21)22(27)28-23(3,4)5/h8-11,18,21H,6-7,12-17H2,1-5H3

InChI Key

CLLDKUBKSZHOOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CN(CC1=CC=C(C=C1)F)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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